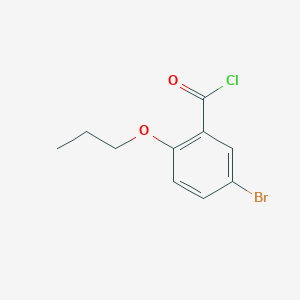![molecular formula C13H16KNO4 B2895726 Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate CAS No. 2229558-05-6](/img/structure/B2895726.png)
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate is an organic compound known for its unique structure and chemical properties. With applications spanning from synthetic chemistry to biological research, it plays a critical role in various scientific and industrial fields. Its structure combines a pyridine ring with a tert-butoxy moiety and a carboxylate group, making it an intriguing subject for numerous chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process starting from pyridine-2-carboxylic acid. One of the common synthetic routes involves:
Esterification: : Conversion of pyridine-2-carboxylic acid to its methyl ester.
Alkylation: : Introduction of the tert-butoxy group using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Hydrolysis: : Hydrolysis of the ester to yield the carboxylate.
Industrial Production Methods:
In industrial settings, the synthesis is often scaled up using batch reactors with precise temperature and pH control to maximize yield and purity. Automation and continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate can undergo oxidation reactions, where it forms various oxidized derivatives.
Reduction: : Under specific conditions, the oxopropyl group can be reduced to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: : Utilizes nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Oxidation: : Forms carboxylate derivatives.
Substitution: : Produces various substituted pyridine carboxylates.
Reduction: : Results in hydroxylated derivatives.
Scientific Research Applications
Chemistry:
The compound is used in synthesizing more complex organic molecules and as a building block in various chemical reactions due to its stability and reactivity.
Biology:
It is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine:
Industry:
Used in the production of specialty chemicals and as an intermediate in manufacturing agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving the pyridine ring's nitrogen. It can participate in hydrogen bonding, coordinate with metal ions, or act as a ligand in various biochemical pathways. The exact mechanism depends on its application, whether in biological systems or chemical synthesis.
Comparison with Similar Compounds
Compared to its analogs, such as Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylate or 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylic acid, Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate stands out due to its unique reactivity and stability. Its tert-butoxy group provides steric protection, making it less prone to unwanted side reactions. Similar compounds include:
3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylic acid
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-4-carboxylate
Ethyl 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate
Its distinct structure and chemical properties make it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
potassium;3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWKKIBQWCCTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=C(N=CC=C1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2895644.png)

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2895646.png)
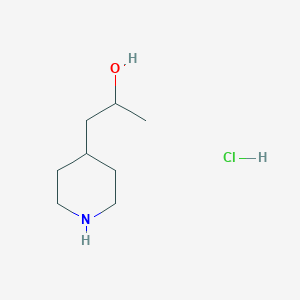
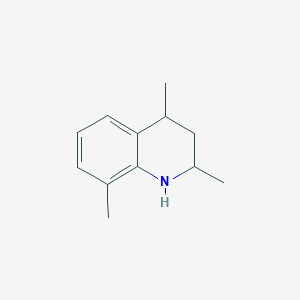
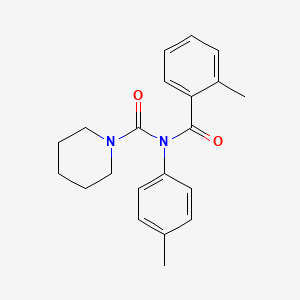
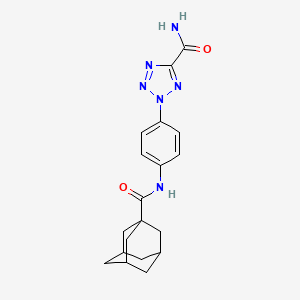
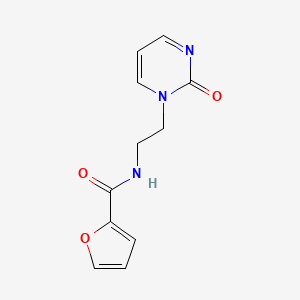
![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2895658.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)
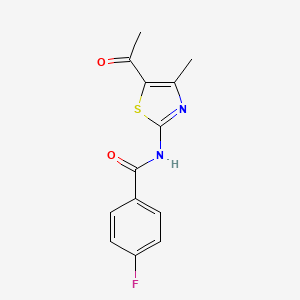
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)
